Precise Molecular Geometry and Conformational Rigidity of 2-Chloro-3-nitrothiophene Determined by Gas Electron Diffraction
The equilibrium structure of 2-chloro-3-nitrothiophene has been experimentally determined using gas electron diffraction (GED) combined with MP2 and B3LYP quantum chemical calculations. The molecule adopts a planar minimum energy conformation, with a defined internal rotation barrier for the nitro group. This level of structural characterization provides a benchmark for computational modeling and distinguishes it from analogs lacking such precise experimental data [1].
| Evidence Dimension | Molecular Geometry (Bond Lengths and Angles) and Internal Rotation Barrier |
|---|---|
| Target Compound Data | re(C−Cl) = 1.700/1.712/1.715(2) Å; ∠e C2SC5 = 92.2(5)°; Nitro group internal rotation barrier (calculated): 1140–1560 cm⁻¹; (experimental GED range): 600–1400 cm⁻¹ [1]. |
| Comparator Or Baseline | General class of nitroaromatics; specific analog data for 2-bromo-3-nitrothiophene or 2-chloro-5-nitrothiophene not available in this study. |
| Quantified Difference | Not applicable; this is a unique experimental dataset for this specific compound. |
| Conditions | Gas phase electron diffraction; MP2 and B3LYP levels of theory with Pople and Dunning basis sets [1]. |
Why This Matters
This high-precision structural data reduces uncertainty in computational drug design and materials modeling, allowing for more accurate predictions of intermolecular interactions and reactivity compared to compounds where such data is absent or only theoretically estimated.
- [1] Kovtun DM, Kochikov IV, Ivanov AA, Tarasov YI. Internal rotation and equilibrium structure of 2-chloro-3-nitrothiophene from gas electron diffraction and quantum chemistry. Journal of Molecular Structure. 2015;1100:311-317. View Source
